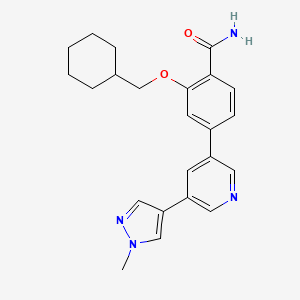
2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide
Descripción general
Descripción
2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a cyclohexylmethoxy group and a pyrazolylpyridinyl moiety, which contribute to its distinctive chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the cyclohexylmethoxy group through etherification reactions. The pyrazolylpyridinyl moiety is then attached via a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions. The reaction conditions generally require anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactors, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography. The use of automated systems and continuous flow reactors can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides, and catalysts such as palladium or copper salts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl, aryl, or functional groups, modifying the compound’s properties.
Aplicaciones Científicas De Investigación
2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as a ligand in biochemical assays, its interactions with proteins and enzymes, and its effects on cellular processes.
Medicine: Explored for its therapeutic potential, including its activity as an inhibitor or activator of specific biological targets, and its pharmacokinetic properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes, as well as in the formulation of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor by blocking the active site of an enzyme, or as an activator by enhancing the function of a receptor. The precise mechanism depends on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzoic acid
- 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzylamine
- 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzyl alcohol
Uniqueness
Compared to similar compounds, 2-(Cyclohexylmethoxy)-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide stands out due to its specific substitution pattern and the presence of both the cyclohexylmethoxy and pyrazolylpyridinyl groups. These structural features confer unique chemical and biological properties, such as enhanced binding affinity to certain targets, improved metabolic stability, and distinct reactivity profiles.
Propiedades
IUPAC Name |
2-(cyclohexylmethoxy)-4-[5-(1-methylpyrazol-4-yl)pyridin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-27-14-20(13-26-27)19-9-18(11-25-12-19)17-7-8-21(23(24)28)22(10-17)29-15-16-5-3-2-4-6-16/h7-14,16H,2-6,15H2,1H3,(H2,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUSXSICAJDBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)C3=CC(=C(C=C3)C(=O)N)OCC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2408852-85-5 | |
| Record name | 2-(cyclohexylmethoxy)-4-[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hcl](/img/structure/B3391771.png)
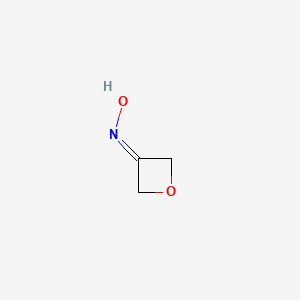
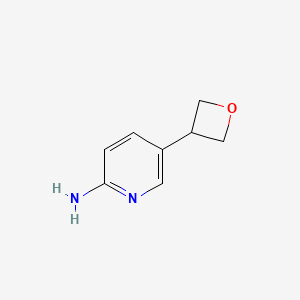
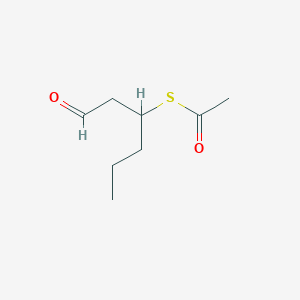
![3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3391790.png)

![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine](/img/structure/B3391802.png)
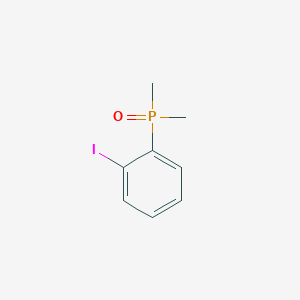


![2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B3391848.png)

![5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine 2hcl](/img/structure/B3391861.png)
![{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol](/img/structure/B3391873.png)
